REACTION_CXSMILES
|
C([N:8](CC1C=CC=CC=1)[C:9]1[CH:14]=[C:13]([F:15])[C:12](/[CH:16]=[CH:17]/[C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:11]([F:23])[CH:10]=1)C1C=CC=CC=1>C(O)(=O)C.[C].[Pd]>[NH2:8][C:9]1[CH:10]=[C:11]([F:23])[C:12]([CH2:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:13]([F:15])[CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C1=CC(=C(C(=C1)F)/C=C/C(=O)OCC)F)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
palladium-carbon
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under a hydrogen atmosphere at 50° C. for 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the obtained filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogencarbonate and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5-hexane/ethyl acetate=50/50)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=C1)F)CCC(=O)OCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.63 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |